11-Butyryloxy-N-n-propylnoraporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Butyryloxy-N-n-propylnoraporphine is a small molecular compound with the chemical formula C23H27NO2. It is known for its potential as a dual ligand for dopamine D2 and serotonin 5-HT1A receptors . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyryloxy-N-n-propylnoraporphine involves several steps, starting from the appropriate noraporphine derivative. The key steps include:
Esterification: The introduction of the butyryloxy group is typically achieved through esterification reactions using butyric anhydride or butyric acid in the presence of a catalyst.
N-Alkylation: The N-n-propyl group is introduced via alkylation reactions using n-propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11-Butyryloxy-N-n-propylnoraporphine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
11-Butyryloxy-N-n-propylnoraporphine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of noraporphine derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological receptors, particularly dopamine and serotonin receptors.
Wirkmechanismus
The mechanism of action of 11-Butyryloxy-N-n-propylnoraporphine involves its interaction with dopamine D2 and serotonin 5-HT1A receptors. It acts as a dual ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apomorphine: Another noraporphine derivative with similar receptor binding properties.
N-Propylnoraporphin-11-O-yl carboxylic esters: Compounds with similar structural features and receptor interactions.
Uniqueness
11-Butyryloxy-N-n-propylnoraporphine is unique due to its specific butyryloxy and N-n-propyl substitutions, which confer distinct pharmacological properties. Its dual ligand activity at both dopamine and serotonin receptors sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H27NO2 |
---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] butanoate |
InChI |
InChI=1S/C23H27NO2/c1-3-7-21(25)26-20-11-6-9-17-15-19-22-16(12-14-24(19)13-4-2)8-5-10-18(22)23(17)20/h5-6,8-11,19H,3-4,7,12-15H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
PSFOXKHONDMYHK-LJQANCHMSA-N |
Isomerische SMILES |
CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |
Kanonische SMILES |
CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.